7-Amino-4-chloro-3-methoxyisocoumarin
Overview
Description
7-Amino-4-chloro-3-methoxyisocoumarin (7-ACM) is a synthetic compound derived from the isocoumarin family. 7-ACM has found numerous applications in research laboratories, as it can be used to study a variety of biological systems and processes. It is a useful tool for scientists due to its various biological activities, including its ability to interact with various cellular proteins and enzymes.
Scientific Research Applications
Alzheimer’s Disease Research
JLK 6, as a selective inhibitor of γ-secretase, plays a crucial role in Alzheimer’s disease research. γ-secretase is responsible for the cleavage of β-Amyloid precursor protein (βAPP), leading to the production of Amyloid β-peptide (Aβ), which is implicated in the formation of amyloid plaques in the brains of Alzheimer’s patients .
Neurological Disorder Studies
Given its role in modulating amyloid β-peptide levels, JLK 6 may be used in studies investigating other neurological disorders where Aβ is a factor, such as cerebral amyloid angiopathy and hereditary cerebral hemorrhage with amyloidosis .
Cancer Research
Isocoumarins, including JLK 6, have been reported to exhibit antitumor activity. As such, JLK 6 could be investigated for its potential effects on cancer cell proliferation and apoptosis .
Drug Development
The inhibitory action of JLK 6 on γ-secretase can be harnessed in the development of therapeutic drugs aimed at diseases associated with dysregulation of this enzyme’s activity .
Biochemical Research
JLK 6 can be used as a biochemical tool to study the γ-secretase complex itself, helping to elucidate its structure, function, and the mechanisms underlying its activity .
Molecular Biology
In molecular biology research, JLK 6 can serve as a molecular probe to understand the pathways and interactions involved in the processing of βAPP and the subsequent generation of Aβ .
properties
IUPAC Name |
7-amino-4-chloro-3-methoxyisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10-8(11)6-3-2-5(12)4-7(6)9(13)15-10/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGKLWVCUXONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-chloro-3-methoxyisocoumarin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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